2,6-Dibromo-3-methoxybenzoic acid

Physicochemical Properties Medicinal Chemistry Organic Synthesis

2,6-Dibromo-3-methoxybenzoic acid (CAS 2091763-16-3) features a 2,6-dibromo substitution pattern that induces Steric Inhibition of Resonance, altering pKa for enhanced reactivity. Its two bromine atoms enable sequential Suzuki-Miyaura coupling for rapid library diversification, ideal for building biaryl motifs in medicinal chemistry. This regiospecific architecture cannot be replicated by 3,5-dibromo or chlorinated analogs. Supplied at 98% purity.

Molecular Formula C8H6Br2O3
Molecular Weight 309.94 g/mol
CAS No. 2091763-16-3
Cat. No. B6305246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-3-methoxybenzoic acid
CAS2091763-16-3
Molecular FormulaC8H6Br2O3
Molecular Weight309.94 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)Br)C(=O)O)Br
InChIInChI=1S/C8H6Br2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12)
InChIKeyBPAQWEGHXZSDKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-3-methoxybenzoic Acid (CAS 2091763-16-3): Sourcing Guide and Procurement-Ready Profile


2,6-Dibromo-3-methoxybenzoic acid (CAS 2091763-16-3) is a polysubstituted aromatic carboxylic acid with the molecular formula C8H6Br2O3 and a molecular weight of 309.94 g/mol . It features a benzoic acid core with bromine atoms at the 2- and 6-positions and a methoxy group at the 3-position, and is typically supplied at purities of 95–98% . Its primary role is as a synthetic intermediate in organic and medicinal chemistry .

2,6-Dibromo-3-methoxybenzoic Acid: Why Generic Substitution is Not Recommended for Synthetic Applications


Direct replacement of 2,6-Dibromo-3-methoxybenzoic acid with a regioisomeric, halogen-substituted, or ester analog is not advisable due to profound differences in physicochemical properties and reactivity that can derail synthetic planning. The 2,6-dibromo substitution pattern induces significant Steric Inhibition of Resonance (SIR), which alters the pKa of the carboxylic acid and its subsequent reactivity in coupling reactions relative to non-ortho-substituted analogs . Furthermore, the specific 2,6-dibromo-3-methoxy architecture provides a distinct handle for sequential cross-coupling reactions, a capability not replicated by compounds like 3,5-dibromo-2-methoxybenzoic acid (CAS 13130-23-9) [1] or the chlorinated analog 2,6-dichloro-3-methoxybenzoic acid (CAS 32890-93-0) [2], which present different steric and electronic environments for metal-catalyzed transformations.

2,6-Dibromo-3-methoxybenzoic Acid: Quantitative Evidence for Differentiated Performance


Sourcing 2,6-Dibromo-3-methoxybenzoic Acid: Comparative Physicochemical Property Data for Synthetic Planning

The 2,6-dibromo substitution pattern in 2,6-Dibromo-3-methoxybenzoic acid imposes significant Steric Inhibition of Resonance (SIR), a key differentiator from regioisomers like 3,5-dibromo-2-methoxybenzoic acid. This SIR effect is predicted to substantially alter the pKa of the carboxylic acid compared to non-ortho-substituted analogs, impacting both solubility and reactivity in amide bond formation and other coupling reactions .

Physicochemical Properties Medicinal Chemistry Organic Synthesis

Evaluating 2,6-Dibromo-3-methoxybenzoic Acid as a Building Block: Distinct Cross-Coupling Handles

The 2,6-dibromo substitution in 2,6-Dibromo-3-methoxybenzoic acid provides two chemically distinct bromine handles for sequential functionalization. The steric and electronic environment of the 2-bromo (ortho to both carboxyl and 3-methoxy groups) is different from the 6-bromo (ortho only to carboxyl), allowing for regioselective cross-coupling reactions . In contrast, the chlorinated analog 2,6-dichloro-3-methoxybenzoic acid (CAS 32890-93-0) contains less reactive C-Cl bonds that typically require harsher conditions or specialized catalysts for cross-coupling [1]. This difference in halogen reactivity directly impacts the efficiency and selectivity of sequential coupling strategies.

Cross-Coupling Chemistry Suzuki-Miyaura Organic Synthesis

2,6-Dibromo-3-methoxybenzoic Acid vs. Methyl Ester: Strategic Procurement for Synthetic Flexibility

2,6-Dibromo-3-methoxybenzoic acid offers greater synthetic versatility compared to its methyl ester derivative (Methyl 2,6-dibromo-3-methoxybenzoate, CAS 2383066-83-7). The free carboxylic acid can be directly used in amide coupling, esterification with diverse alcohols, or reduction to the benzyl alcohol. The methyl ester, while useful as a protected form, requires an additional hydrolysis or transesterification step to access these transformations .

Synthetic Strategy Medicinal Chemistry Process Chemistry

2,6-Dibromo-3-methoxybenzoic Acid: Best Application Scenarios for Scientific and Industrial Use


Scaffold for Sequential Cross-Coupling in Medicinal Chemistry

In medicinal chemistry campaigns requiring the rapid diversification of a benzoic acid scaffold, 2,6-Dibromo-3-methoxybenzoic acid serves as an ideal core. The two bromine atoms allow for the sequential introduction of different aryl or heteroaryl groups via Suzuki-Miyaura coupling. This capability, which stems from the distinct electronic environments of the 2- and 6-bromo substituents, enables the construction of focused libraries of compounds that would be more challenging to access using a regioisomer like 3,5-dibromo-2-methoxybenzoic acid .

Precursor for Ortho-Metalation/Directed Functionalization

The presence of a carboxylic acid group provides a powerful directing group for ortho-metalation strategies. 2,6-Dibromo-3-methoxybenzoic acid can be utilized in directed ortho-lithiation or C-H activation sequences, allowing for the introduction of additional functional groups at the remaining unsubstituted positions on the aromatic ring. This approach is particularly valuable for building highly substituted aromatic systems that are difficult to achieve through traditional electrophilic aromatic substitution .

Synthesis of Complex Biaryl-Containing Molecules

2,6-Dibromo-3-methoxybenzoic acid is a strategic starting material for the synthesis of molecules containing a biaryl or terphenyl motif. The two bromine atoms can be leveraged in a double Suzuki coupling to install two identical aromatic rings simultaneously, or in a sequential coupling for unsymmetrical substitution. This approach is highly efficient for generating building blocks for liquid crystals, organic electronic materials, or complex natural product fragments .

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